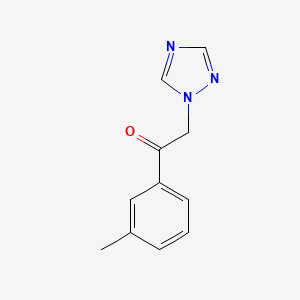![molecular formula C11H9ClHg B14287579 Chloro[(naphthalen-1-yl)methyl]mercury CAS No. 141305-31-9](/img/no-structure.png)
Chloro[(naphthalen-1-yl)methyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[(naphthalen-1-yl)methyl]mercury is an organomercury compound that features a mercury atom bonded to a naphthalen-1-ylmethyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(naphthalen-1-yl)methyl]mercury typically involves the reaction of naphthalen-1-ylmethyl chloride with mercuric chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained in solid form and is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[(naphthalen-1-yl)methyl]mercury undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and potentially leading to the formation of different organomercury species.
Complexation Reactions: The compound can form complexes with various ligands, including phosphines, amines, and thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium methoxide, and sodium thiolate. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Complexation Reactions: Ligands such as triphenylphosphine or ethylenediamine are used in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Substitution Reactions: Products include hydroxyl, alkoxy, or thiolate derivatives of the original compound.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the organomercury compound.
Complexation Reactions: Products are typically coordination complexes with the ligands used.
Wissenschaftliche Forschungsanwendungen
Chloro[(naphthalen-1-yl)methyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Chloro[(naphthalen-1-yl)methyl]mercury involves its ability to form strong bonds with various nucleophiles, including biological molecules such as proteins and nucleic acids. The mercury center can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to undergo oxidation and reduction also plays a role in its reactivity and potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury Chloride: Similar in structure but with a methyl group instead of a naphthalen-1-ylmethyl group.
Phenylmercury Chloride: Contains a phenyl group instead of a naphthalen-1-ylmethyl group.
Ethylmercury Chloride: Features an ethyl group in place of the naphthalen-1-ylmethyl group.
Uniqueness
Chloro[(naphthalen-1-yl)methyl]mercury is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
| 141305-31-9 | |
Molekularformel |
C11H9ClHg |
Molekulargewicht |
377.23 g/mol |
IUPAC-Name |
chloro(naphthalen-1-ylmethyl)mercury |
InChI |
InChI=1S/C11H9.ClH.Hg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-8H,1H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
UPIIMZKLNOVOLN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)




![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
